

# Application Notes and Protocols for INY-03-041-Mediated Cell Culture Experiments

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# For Researchers, Scientists, and Drug Development Professionals

Introduction

**INY-03-041** is a potent and highly selective pan-AKT degrader.[1] It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[1][2] **INY-03-041** is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3] By recruiting AKT to the CRBN E3 ligase complex, **INY-03-041** triggers the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5] These application notes provide detailed protocols for utilizing **INY-03-041** in cell culture to study the effects of AKT degradation.

## **Data Presentation**

Table 1: In Vitro Inhibitory Activity of INY-03-041



Target	IC50 (nM)
AKT1	2.0[1][6]
AKT2	6.8[1][6]
AKT3	3.5[1][6]
S6K1	37.3[4]
PKG1	33.2[4]

Table 2: Anti-Proliferative Activity of INY-03-041 in Various Cancer Cell Lines

Cell Line	Cancer Type	Key Pathway Mutation(s)	GR50 (nM)
ZR-75-1	Breast Cancer	PIK3CA mutant	16[4]
T47D	Breast Cancer	PIK3CA mutant	Data not specified
LNCaP	Prostate Cancer	PTEN null	Data not specified
MCF-7	Breast Cancer	PIK3CA mutant	Data not specified
MDA-MB-468	Triple-Negative Breast Cancer	PTEN null, PIK3CA wild-type	Data not specified
HCC1937	Breast Cancer	PTEN null	Data not specified

GR50 is the concentration required to achieve a 50% reduction in the growth rate.

## **Experimental Protocols**

# Protocol 1: Assessment of AKT Degradation by Immunoblotting

This protocol details the steps to evaluate the dose- and time-dependent degradation of AKT isoforms in response to **INY-03-041** treatment.

Materials:



- Cancer cell line of interest (e.g., MDA-MB-468, T47D)[4][5]
- Complete cell culture medium
- INY-03-041 (resuspended in DMSO)
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

#### Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- Treatment:
  - Dose-Response: Treat cells with increasing concentrations of INY-03-041 (e.g., 10, 50, 100, 250, 500, 1000 nM) and a DMSO vehicle control for a fixed time (e.g., 12 or 24 hours).[1][4] Maximal degradation is often observed between 100-250 nM.[4][7] Be aware



of a potential "hook effect" at concentrations of 500 nM and greater, where degradation may be diminished.[4][7][8]

- Time-Course: Treat cells with a fixed concentration of INY-03-041 (e.g., 250 nM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).[1]
- Cell Lysis:
  - Wash cells twice with ice-cold PBS.
  - Add 100-200 μL of ice-cold RIPA buffer to each well.
  - Scrape cells and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  - Collect the supernatant containing the protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Immunoblotting:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Separate proteins by SDS-PAGE and transfer to a membrane.
  - Block the membrane for 1 hour at room temperature.
  - Incubate with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.



# Protocol 2: Anti-Proliferation Assay (e.g., using CCK-8 or similar methods)

This protocol is for determining the effect of **INY-03-041** on cell proliferation.

#### Materials:

- Cancer cell lines (e.g., ZR-75-1, MDA-MB-468)[4]
- 96-well plates
- Complete cell culture medium
- INY-03-041
- Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 μL of medium. Allow cells to adhere overnight.
- Treatment: Add serial dilutions of INY-03-041 to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for a specified period, typically 72 hours.[4]
- Assay: Add 10 μL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability relative to the vehicle control and determine the GR50 value by plotting a dose-response curve.

## **Protocol 3: Compound Washout Experiment**

This protocol assesses the duration of AKT degradation and downstream signaling inhibition after removal of **INY-03-041**.

### Materials:



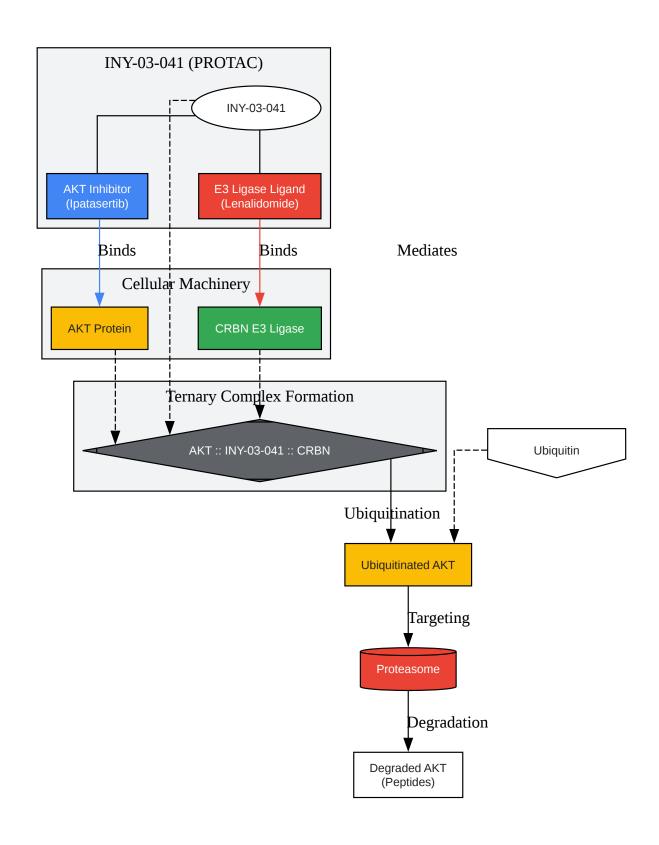
• Same as Protocol 1.

### Procedure:

- Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points post-washout.
- Treatment: Treat cells with **INY-03-041** (e.g., 250 nM) or a reversible inhibitor control (e.g., GDC-0068) for a defined period (e.g., 12 hours).[4][5]
- · Washout:
  - Remove the medium containing the compound.
  - Wash the cells twice with warm PBS.
  - Add fresh, compound-free medium.
- Harvesting: Harvest cell lysates at various time points after the washout (e.g., 0, 24, 48, 72, 96 hours).[4][5]
- Analysis: Perform immunoblotting as described in Protocol 1 to assess the levels of AKT and downstream signaling proteins like phosphorylated PRAS40 (pPRAS40).[4][5]

## **Mandatory Visualizations**

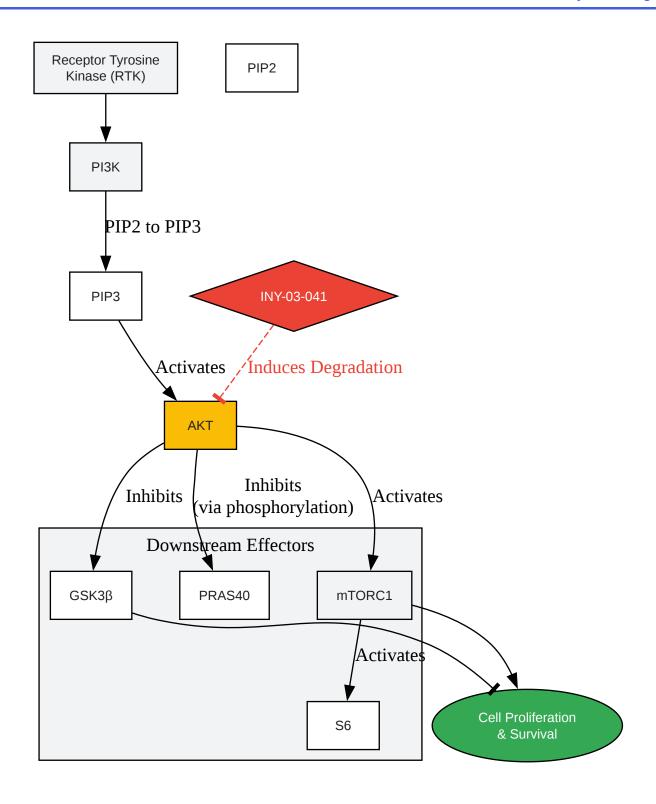




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Caption: Mechanism of Action for INY-03-041 as an AKT PROTAC degrader.

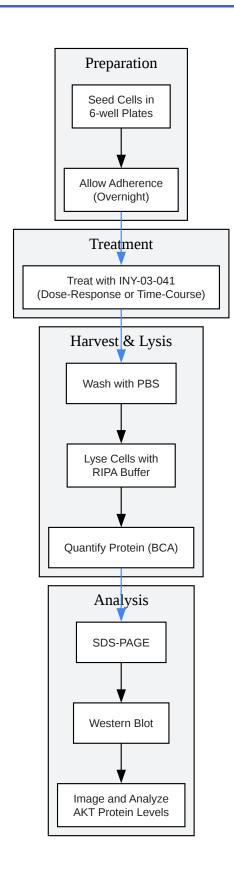




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Caption: Inhibition of the PI3K/AKT signaling pathway by INY-03-041.





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Caption: Workflow for assessing AKT degradation via immunoblotting.



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